molecular formula C25H21Cl2N5O2S B2885625 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-92-6

5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2885625
CAS RN: 887222-92-6
M. Wt: 526.44
InChI Key: SKGXUECWRUYVHH-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21Cl2N5O2S and its molecular weight is 526.44. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis for Pharmacological Activities

Chemical compounds structurally related to 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for various pharmacological activities. For instance, a series of thiazolopyrimidine derivatives were designed, synthesized, and assessed for their antinociceptive and anti-inflammatory properties. These compounds, including furan-2-yl and thiazolo moieties, showed significant activity in pharmacological screenings, highlighting the therapeutic potential of structurally related molecules (Selvam, Karthik, Palanirajan, & Ali, 2012).

Anticancer Applications

Research has also focused on the synthesis and characterization of novel thiadiazoles and thiazoles, incorporating pyrazole moiety, as anticancer agents. These compounds demonstrated a concentration-dependent inhibitory effect on cellular growth, particularly against the breast carcinoma cell line MCF-7. This indicates the potential anticancer activity of molecules with a similar structural framework, suggesting that modifications around the thiazolo[3,2-b][1,2,4]triazol-6-ol core could yield potent anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).

Anti-inflammatory and Antimicrobial Applications

Further studies have explored the anti-inflammatory activities of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their derivatives. These compounds were synthesized and evaluated, showing promising results in reducing inflammation, which underscores the versatility of the thiazolo[3,2-b][1,2,4]triazol structure in the development of new anti-inflammatory agents (Tozkoparan, Kılcıgil, Ertan, Kelicen, Demirdamar, & Ertan, 1999). Additionally, compounds with a thiazolidinone framework, incorporating furan and chlorophenyl groups, have been synthesized and shown to exhibit moderate to strong antiproliferative activity against human leukemia cell lines, further highlighting the structural versatility for the development of antimicrobial and anticancer therapies (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Neuroprotective and Enzyme Inhibition Studies

Additionally, arylisoxazole-phenylpiperazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, suggesting the usefulness of similar compounds in the treatment of neurodegenerative diseases such as Alzheimer's. These studies reveal that specific structural modifications can lead to selective inhibition of key enzymes involved in neurodegeneration (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N5O2S/c26-16-8-9-18(19(27)15-16)21(31-12-10-30(11-13-31)17-5-2-1-3-6-17)22-24(33)32-25(35-22)28-23(29-32)20-7-4-14-34-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGXUECWRUYVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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